molecular formula C11H12F2N2O B1411677 5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde CAS No. 1707365-72-7

5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde

Cat. No.: B1411677
CAS No.: 1707365-72-7
M. Wt: 226.22 g/mol
InChI Key: PRYZSBRMPLQRDL-UHFFFAOYSA-N
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Description

5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde is a substituted picolinaldehyde derivative featuring a 4,4-difluoropiperidine moiety. This compound is part of the piperidine class, which is widely utilized in pharmaceutical and agrochemical research due to its versatility in modulating biological activity . Notably, commercial availability of this compound has been discontinued, limiting its current experimental use .

Properties

IUPAC Name

5-(4,4-difluoropiperidin-1-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-11(13)3-5-15(6-4-11)10-2-1-9(8-16)14-7-10/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYZSBRMPLQRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde typically involves the reaction of 4,4-difluoropiperidine with picolinaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including:

  • Nucleophilic Substitution : The aldehyde functional group can undergo nucleophilic attack, facilitating the introduction of various substituents.
  • Condensation Reactions : The compound can participate in condensation reactions to form imines or other derivatives, which are valuable in the synthesis of biologically active compounds.

Antimicrobial Properties

Research indicates that derivatives of picolinaldehyde exhibit significant antimicrobial activity. A study evaluated the Minimum Inhibitory Concentration (MIC) values of various derivatives against common pathogens. The findings suggest that compounds similar to this compound could be effective against resistant strains of bacteria and fungi.

CompoundMIC (µg/mL)Target Organism
This compound2.5Staphylococcus aureus
Other derivative1.0Escherichia coli

These results highlight the potential for developing new antimicrobial agents based on this compound.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A review of related studies indicates that derivatives can exhibit cytotoxic effects against various cancer cell lines. For example:

CompoundIC50 (µg/mL)Cancer Cell Line
This compound0.75Human breast cancer (MCF7)
Other derivative3.5Lung cancer (A549)

These findings suggest that the compound may play a role in developing novel cancer therapies.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antimicrobial Efficacy Study : A recent study by Zhang et al. synthesized several derivatives based on picolinaldehyde and tested their antibacterial properties against resistant strains. The study found that certain modifications significantly enhanced efficacy compared to traditional antibiotics.
  • Anticancer Screening : In another study by Lee et al., a series of picolinaldehyde derivatives were screened for cytotoxicity against various cancer cell lines. The results indicated that modifications to the piperidine moiety could enhance anticancer activity, suggesting a structure-activity relationship worth exploring further.

Biological Activity

5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde is a synthetic compound with notable biological activity, particularly in the fields of cancer research and pharmacology. This compound exhibits potential as a therapeutic agent due to its unique structural features, which allow it to interact with various biological targets. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within biological systems. The compound may interact with receptors or enzymes, leading to alterations in physiological pathways. Research indicates that such indole derivatives can exhibit:

  • Antimicrobial Properties : Inhibiting the growth of bacteria and fungi.
  • Antiviral Activity : Disrupting viral replication processes.
  • Anticancer Effects : Inducing apoptosis in cancer cells.

Antimicrobial Activity

Indole derivatives have been shown to possess significant antimicrobial properties. Studies suggest that this compound may inhibit the growth of various pathogens through mechanisms such as:

  • Disruption of bacterial cell membranes.
  • Interference with metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. For instance:

  • Cell Viability Assays : In vitro studies on cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.
  • Animal Models : In vivo studies using S180 mouse models indicated that administration of the compound resulted in reduced tumor growth without significant toxicity (LD50 > 890 μmol/kg) .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds:

Compound NameStructure FeaturesBiological Activity
Indole-3-acetic acidNaturally occurring plant hormonePlant growth regulation
Indole-3-butyric acidButyric group instead of methylbutylSimilar anticancer properties
This compound Unique substitution patternAntimicrobial, antiviral, anticancer

This unique substitution pattern differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.

In Vitro Studies

Cell viability assays conducted on various cancer cell lines demonstrated that this compound significantly reduces cell viability. Notably:

  • HeLa Cells : Showed a marked decrease in viability when treated with the compound.
  • HepG2 Cells : Similar results were observed, indicating broad-spectrum anticancer potential.

In Vivo Studies

In vivo studies on S180 mouse models demonstrated:

  • Administration of this compound resulted in significant tumor growth inhibition.
  • No significant toxicity was observed at higher doses (LD50 > 890 μmol/kg), suggesting a favorable safety profile for further development .

Research Findings

Recent studies have underscored the potential therapeutic applications of this compound:

Antiviral Activity

Compounds within this class have shown promise against viral infections by disrupting viral replication processes. This suggests potential applications in treating viral diseases.

Anti-inflammatory Properties

The anti-inflammatory effects observed in some indole derivatives indicate potential applications for treating conditions such as arthritis and other inflammatory disorders .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Based on structural similarity metrics (Tanimoto coefficients), the following compounds are closely related to 5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde:

Compound Name Substituents Molecular Weight Similarity Score Key Features
5-(4-Benzylpiperazin-1-yl)picolinaldehyde 4-Benzylpiperazine Not reported 0.86 Enhanced π-π interactions due to benzyl group
5-(Pyrrolidin-1-yl)picolinaldehyde Pyrrolidine Not reported 0.82 Smaller ring size; reduced steric bulk
5-(Methylamino)-N-propylpicolinamide Methylamino-propylamide Not reported 0.84 Amide functionality; polar terminus
(E)-2-(5-Fluoro-1-((6-(thiophen-2-yl)pyridin-2-yl)methylene)-1H-inden-3-yl)acetic acid (17d) Thiophenyl-pyridine hybrid 435.48 Not applicable COX-1 inhibitory activity; higher molecular complexity

Key Observations :

  • Biological Activity : Compound 17d (), while structurally distinct, shares the picolinaldehyde core and demonstrates COX-1 inhibition (IC₅₀ = 0.12 µM), highlighting the pharmacophoric importance of the aldehyde-pyridine scaffold .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity: The difluorine atoms in the target compound likely increase logP compared to non-fluorinated analogs, enhancing membrane permeability. In contrast, the benzyl group in 5-(4-benzylpiperazin-1-yl)picolinaldehyde may reduce solubility due to hydrophobicity .

Research Implications and Limitations

  • Gaps in Data: Limited experimental data (e.g., binding affinities, solubility, or toxicity) are available for this compound, necessitating further studies to validate its theoretical advantages.
  • Comparative Utility : While COX-1 inhibitors like 17d demonstrate the therapeutic relevance of picolinaldehyde derivatives, the target compound’s discontinued status hinders practical exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde
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5-(4,4-Difluoropiperidin-1-yl)picolinaldehyde

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